4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile
Description
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is a substituted quinoline derivative characterized by a chloro group at position 4, a methyl group at position 8, a nitro group at position 6, and a cyano group at position 3. Its molecular formula is C₁₁H₆ClN₃O₂, with a molecular weight of 247.64 g/mol. This compound is primarily utilized in research settings, particularly as a precursor for synthesizing pharmacologically active molecules due to its electron-withdrawing nitro and cyano groups, which enhance reactivity in substitution reactions .
Properties
CAS No. |
214476-14-9 |
|---|---|
Molecular Formula |
C11H6ClN3O2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
4-chloro-8-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-2-8(15(16)17)3-9-10(12)7(4-13)5-14-11(6)9/h2-3,5H,1H3 |
InChI Key |
OPAVQHRMPKMRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Background of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile
This compound belongs to the quinolinecarbonitrile family, characterized by a quinoline ring substituted with chloro, methyl, and nitro groups, and a nitrile (-CN) functional group at position 3. Such compounds are significant in medicinal chemistry due to their bioactive properties.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile typically involves multi-step organic transformations starting from appropriately substituted quinoline derivatives or quinoline-3-carboxylic acid esters. The key steps include:
- Formation of the quinoline core with desired substituents.
- Introduction of the nitrile group at the 3-position.
- Functional group transformations such as chlorination and nitration.
These methods are often adapted from known procedures for substituted 3-cyanoquinolines and related compounds.
Specific Synthetic Routes
Preparation via Quinoline-3-carboxylic Acid Esters
According to patent US6002008A, a common approach involves:
Hydrolysis of Quinoline-3-carboxylic Acid Esters
The ester of the quinoline-3-carboxylic acid is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.Conversion to Acyl Imidazole Intermediate
The carboxylic acid is reacted with carbonyldiimidazole in an inert solvent such as dimethylformamide (DMF) to form an acyl imidazole intermediate.Amidation
Subsequent treatment with ammonia converts the acyl imidazole to the amide.Further Functionalization
The amide can be transformed into the nitrile group at the 3-position through dehydration or other suitable methods.
Data Tables: Preparation Parameters and Calculations
Though direct preparation data for 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is limited in public databases, analogous compounds such as 4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile have well-documented preparation and solubility data useful for experimental planning.
| Parameter | Value / Condition | Notes |
|---|---|---|
| Solvent for stock solution | DMSO, PEG300, Tween 80, Corn oil | Sequential addition with clarity checks |
| Stock solution concentrations | 1 mM, 5 mM, 10 mM | Calculated volumes based on mg of compound |
| Molecular weight (analog compound) | ~Calculated for similar quinolinecarbonitrile | Used for molarity and dilution calculations |
| Drying agent | Magnesium sulfate | Used post-reaction to remove moisture |
| Reaction solvent | Dimethylformamide (DMF) | Common inert solvent for acyl imidazole step |
| Reaction temperature | Ambient to reflux depending on step | Controlled for selective substitution |
Note: The above table is adapted from preparation protocols of similar quinolinecarbonitriles and is indicative for planning synthesis of the target compound.
Research Outcomes and Observations
- Yield and Purity: The stepwise hydrolysis, acyl imidazole formation, and amidation steps typically yield high purity intermediates, facilitating efficient conversion to the nitrile derivative.
- Solubility Considerations: The compound exhibits limited solubility in aqueous media but dissolves well in organic solvents such as DMSO and PEG derivatives, important for formulation and stock solution preparation.
- Reaction Control: Careful control of reaction conditions (temperature, solvent, order of reagent addition) is critical to achieve selective chlorination and nitration without over-substitution or decomposition.
- Scalability: The described synthetic routes are amenable to scale-up, given the use of common reagents and standard organic synthesis techniques.
Summary Table of Preparation Steps
| Step Number | Reaction Stage | Reagents / Conditions | Outcome / Product |
|---|---|---|---|
| 1 | Hydrolysis of quinoline-3-carboxylic ester | Base (e.g., NaOH), aqueous medium, heat | Quinoline-3-carboxylic acid |
| 2 | Formation of acyl imidazole | Carbonyldiimidazole, DMF, ambient temp | Acyl imidazole intermediate |
| 3 | Amidation | Ammonia, inert solvent, controlled temp | Quinoline-3-carboxamide |
| 4 | Dehydration to nitrile | Dehydrating agent (e.g., POCl3 or P2O5) | 3-Quinolinecarbonitrile derivative |
| 5 | Electrophilic substitution | Chlorination and nitration reagents, acid or Lewis acid catalyst | 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile |
The preparation of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves established synthetic organic chemistry methods centered on functional group transformations of quinolinecarboxylic acid derivatives. The key steps include hydrolysis, acyl imidazole formation, amidation, nitrile introduction, and selective aromatic substitutions. The procedures are supported by patent literature and analogous compound data, ensuring reproducibility and scalability. Proper solvent selection and reaction control are crucial for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-8-methyl-6-amino-3-quinolinecarbonitrile .
Scientific Research Applications
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable structure
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and properties between 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in all compounds enhance electrophilicity, directing further substitutions to meta/para positions on the quinoline ring. The methyl group (electron-donating) at position 8 in the target compound slightly counterbalances the EWGs, moderating reactivity compared to fluoro/bromo analogs .
- Fluorine, being smaller, improves metabolic stability but reduces lipophilicity compared to methyl .
- Oxygen-Containing Groups: Ethoxy (-OCH₂CH₃) at position 7 (CymitQuimica compound) improves aqueous solubility via hydrogen bonding, a trait absent in the methyl-substituted target compound .
Biological Activity
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanism of action as a protein tyrosine kinase inhibitor.
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile belongs to a class of compounds known as substituted 3-cyano quinolines. It is characterized by the presence of a chloro group, a methyl group, and a nitro group, which contribute to its biological activity. The compound has been synthesized and characterized in various studies, demonstrating a melting point range of 295-305 °C .
Anticancer Activity
Research indicates that 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile exhibits potent anticancer properties. It functions primarily as an inhibitor of protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and proliferation. By inhibiting PTKs, this compound can effectively reduce the abnormal growth of cancer cells.
The mechanism through which 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile exerts its anticancer effects involves the following pathways:
- Inhibition of Growth Factor Receptors : The compound inhibits the action of growth factor receptor PTKs, leading to decreased signaling for cell proliferation .
- Impact on MAPK Pathway : It also inhibits the coupled action of MEK and ERK, components of the MAPK signaling pathway, which is often deregulated in cancers .
- Therapeutic Applications : This inhibition is particularly beneficial in treating cancers characterized by uncontrolled cell proliferation and may also have applications in treating polycystic kidney disease .
Antimicrobial Activity
In addition to its anticancer properties, 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has shown significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .
Data Table: Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibits tumor growth | PTK inhibition, MAPK pathway disruption |
| Antimicrobial | Effective against various pathogens | Disruption of microbial cell processes |
| Treatment Applications | Cancer therapies, polycystic kidney disease | Targeting specific signaling pathways |
Case Studies
- Cancer Treatment : A study highlighted the use of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile in preclinical models where it significantly reduced tumor size in xenograft models by inhibiting ECK (Epithelial Cell Kinase) activity .
- Antimicrobial Efficacy : Another research effort demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
